molecular formula C50H38Br4Cl2N6Na2O5S2 B590967 Tetrachrome stain CAS No. 81142-52-1

Tetrachrome stain

Cat. No.: B590967
CAS No.: 81142-52-1
M. Wt: 1303.507
InChI Key: JVNPMYIXFLCHOU-UHFFFAOYSA-K
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Description

Tetrachrome stain is a histological staining method used to differentiate various cellular components in tissue sections. It is particularly useful in visualizing cellular structures and distinguishing between different types of tissues. This stain is commonly used in medical and biological research to study tissue morphology and pathology.

Scientific Research Applications

Tetrachrome stain has a wide range of scientific research applications, including:

    Histology: Used to study tissue morphology and pathology in medical and biological research.

    Bone Research: Employed in the analysis of mineralized bone specimens to visualize cellular and tissue structures.

    Cancer Research: Utilized in the diagnosis and study of various cancers, including pituitary adenomas.

    Developmental Biology: Applied in the study of embryonic development and tissue differentiation.

    Neuroscience: Used to examine neural tissues and identify different cell types in the brain.

Mechanism of Action

The mechanism of action of Tetrachrome stain involves its interaction with different tissue components during the staining process. It is used in conjunction with silver stain in the MacNeal staining method . Tetrachrome stains the nucleus blue, while silver stain highlights calcification . This staining method increases the contrast of microscopic features in cells and tissues, making them easier to see when viewed through a microscope .

Safety and Hazards

Tetrachrome stain is considered an irritant . It is recommended to handle it with gloves and chemical goggles. It should be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrachrome stain involves a series of steps to ensure the proper fixation, dehydration, and staining of tissue samples. The process typically includes:

    Fixation: Tissue specimens are fixed in a 10% neutral-buffered formalin solution to preserve their structure.

    Dehydration: The fixed tissues are dehydrated using graded ethanol solutions, followed by optional clearing in xylene.

    Embedding: The dehydrated tissues are infiltrated and embedded in polymethyl methacrylate (methyl methacrylate).

    Sectioning: The embedded tissues are sectioned into thin slices, usually 4–10 micrometers thick.

    Staining: The sections are stained using this compound, which involves multiple dyes to achieve the desired contrast.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the required dyes and reagents. The process includes:

    Synthesis of Dyes: The dyes used in this compound are synthesized through chemical reactions involving aromatic compounds and various functional groups.

    Formulation: The synthesized dyes are formulated into staining solutions with precise concentrations to ensure consistent staining results.

    Quality Control: The final staining solutions undergo rigorous quality control to ensure their effectiveness and reproducibility in histological applications.

Chemical Reactions Analysis

Types of Reactions: Tetrachrome stain undergoes several chemical reactions during the staining process, including:

    Oxidation: Some dyes in the stain may undergo oxidation reactions, leading to changes in their color and binding properties.

    Reduction: Reduction reactions can also occur, affecting the staining intensity and specificity.

    Substitution: Substitution reactions may take place, where functional groups in the dyes interact with tissue components.

Common Reagents and Conditions:

    Formaldehyde: Used for tissue fixation.

    Ethanol: Used for dehydration.

    Xylene: Optional clearing agent.

    Polymethyl Methacrylate: Embedding medium.

    Dyes: Various dyes are used in the staining process, including hematoxylin, eosin, and others.

Major Products Formed: The major products formed during the staining process are the stained tissue sections, which exhibit distinct colors for different cellular components, allowing for detailed morphological analysis.

Comparison with Similar Compounds

  • Hematoxylin and Eosin (H&E) Stain
  • Masson’s Trichrome Stain
  • Gömöri Trichrome Stain
  • Alizarin Red S Stain
  • Safranin O Stain

Tetrachrome stain remains an essential tool in histological research, offering detailed insights into tissue structure and pathology. Its versatility and effectiveness make it a preferred choice for researchers and pathologists alike.

Properties

IUPAC Name

disodium;(7-aminophenothiazin-3-ylidene)-dimethylazanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.C16H18N3S.C14H13N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;;;;/h1-6,25-26H;5-10H,1-4H3;3-8,15H,1-2H3;2*1H;;/q;+1;;;;2*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNPMYIXFLCHOU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38Br4Cl2N6Na2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81142-52-1
Record name Tetrachrome stain (macneal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081142521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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